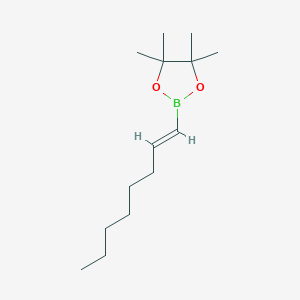

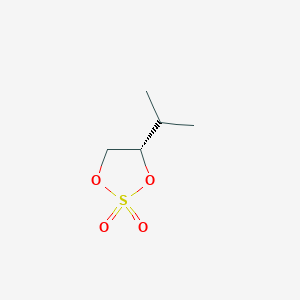

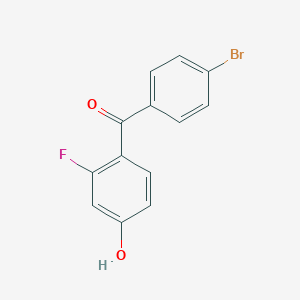

![molecular formula C9H9BO3S B064478 (7-甲氧基苯并[b]噻吩-2-基)硼酸 CAS No. 193965-35-4](/img/structure/B64478.png)

(7-甲氧基苯并[b]噻吩-2-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to (7-Methoxybenzo[b]thiophen-2-yl)boronic acid involves several chemical strategies. For example, the palladium-catalyzed cross-coupling reactions are commonly used for the synthesis of hydroxybenzo[c]phenanthrene derivatives, which share a similar structural framework with our compound of interest (Subodh Kumar, 1997). Another method involves the regioselective hydroxyalkylation of boron 4-methoxy-2-furanolates, highlighting the versatility of boron compounds in organic synthesis (F. F. Paintner, Lars Allmendinger, & G. Bauschke, 2001).

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is crucial for their reactivity and interaction with other molecules. For instance, the structural investigation of N-B interaction in arylboronate systems reveals how the formation of an N-B dative bond or the solvation of boron can be influenced by the surrounding environment (Lei Zhu et al., 2006). This understanding aids in the design and application of boronic acid derivatives in chemosensing and molecular recognition.

Chemical Reactions and Properties

Boronic acids engage in diverse chemical reactions, primarily due to their ability to form reversible covalent bonds with diols and other substrates. The synthesis and antioxidant activity evaluation of new benzo[b]thiophene derivatives through Buchwald-Hartwig cross-coupling highlight the chemical versatility of boronic acid compounds (M. Queiroz et al., 2007).

Physical Properties Analysis

The physical properties of (7-Methoxybenzo[b]thiophen-2-yl)boronic acid derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration. The X-ray crystallography studies provide insights into the arrangement of atoms within these molecules and their intermolecular interactions, crucial for understanding their physical behavior and reactivity.

Chemical Properties Analysis

The chemical properties, such as acidity, reactivity towards nucleophiles, and participation in coupling reactions, define the utility of (7-Methoxybenzo[b]thiophen-2-yl)boronic acids in organic synthesis. The detection of boronic acids through excited-state intramolecular proton transfer fluorescence showcases their unique chemical behavior and application in analytical chemistry (Matthew R. Aronoff, Brett VanVeller, & R. Raines, 2013).

科学研究应用

硼酸类药物:设计和发现

硼酸在药物发现中变得越来越重要,导致 FDA 批准了五种硼酸类药物,其中三种在过去四年内获得批准。这些化合物因可能增强药物效力和改善药代动力学概况而受到重视。本综述探讨了硼酸类药物的发现过程,涉及它们的天然存在、合成发展以及将其纳入药物化学领域的原理 (Plescia & Moitessier,2020).

强效含硼抗真菌剂的作用机制

硼,包括硼酸、硼酸和塔沃博勒等化合物,表现出显着的生物活性,特别是作为抗真菌剂。塔沃博勒尤其被批准用于治疗甲癣,展示了含硼化合物在医学应用中的潜力。本综述讨论了这些化合物的抗真菌机制,表明它们与含核糖部分相互作用并抑制蛋白质合成以及其他途径 (Arvanitis、Rook 和 Macreadie,2020).

含硼化合物在真菌王国中的作用

硼酸和新型合成 BCC 等含硼化合物(BCC)显示出有效的抗真菌特性,特别是针对病原菌。这些化合物不仅可用作环境或木材保护剂,还可用作抗真菌剂,可能改善食物获取和控制人类感染。该综述重点介绍了 BCC 在环境和生物医学领域的好处和新兴应用 (Estevez-Fregoso 等人,2021).

安全和危害

The safety information for “(7-Methoxybenzo[b]thiophen-2-yl)boronic acid” indicates that it is potentially dangerous . The GHS pictograms indicate that it is flammable (GHS02) . The hazard statements include H242, which refers to heating hazards . The precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P220 (Keep/Store away from clothing/combustible materials), P234 (Keep only in original container), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P370+P378 (In case of fire: Use for extinction), P403+P235 (Store in a well-ventilated place. Keep cool), P420 (Store away from other materials), and P501 (Dispose of contents/container to) .

未来方向

Boronic acids, such as “(7-Methoxybenzo[b]thiophen-2-yl)boronic acid”, have shown considerable potential in drug discovery, chemical biology, organic chemistry, and material sciences . They have been used in the synthesis of phosphorescent sensors for quantification of copper (II) ion, UV promoted phenanthridine syntheses, preparation of CYP11B1 inhibitors for treatment of cortisol-dependent diseases, and PDE4 inhibitors . Therefore, the future directions of “(7-Methoxybenzo[b]thiophen-2-yl)boronic acid” could involve further exploration of these applications and the development of new applications based on its unique properties.

属性

IUPAC Name |

(7-methoxy-1-benzothiophen-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO3S/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQCXABUOQTMLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(S1)C(=CC=C2)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611154 |

Source

|

| Record name | (7-Methoxy-1-benzothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Methoxybenzo[b]thiophen-2-yl)boronic acid | |

CAS RN |

193965-35-4 |

Source

|

| Record name | (7-Methoxy-1-benzothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。